2-amino-N,4-dimethylpentanamide hydrochloride
CAS No.: 118835-21-5
VCID: VC11649009
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-N,4-dimethylpentanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O and a molecular weight of approximately 180.68 g/mol . It is a derivative of amino acids and amides, which are crucial in various biochemical processes. This compound is often used as a building block in organic synthesis and has potential applications in pharmaceutical research. SynthesisThe synthesis of 2-amino-N,4-dimethylpentanamide hydrochloride typically involves the reaction of appropriate amines with acyl chlorides under controlled conditions. This process requires an inert atmosphere and precise temperature control to ensure purity and yield. Chemical ReactionsThis compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Organic Synthesis2-Amino-N,4-dimethylpentanamide hydrochloride serves as a reagent in organic synthesis, participating in nucleophilic substitutions and condensation reactions to form complex molecules. Biological ApplicationsWhile specific biological applications of 2-amino-N,4-dimethylpentanamide hydrochloride are less documented compared to its analogues, compounds with similar structures are known to act as buffers in biochemical assays and stabilize proteins during experimental procedures. Research FindingsResearch on compounds similar to 2-amino-N,4-dimethylpentanamide hydrochloride, such as 2-amino-N,N,4-trimethylpentanamide hydrochloride, highlights their potential in modulating inflammatory responses and metabolic disorders. These compounds can inhibit specific kinases and enhance phosphorylation of proteins like p38 MAPK, indicating anti-inflammatory effects. Safety and HandlingHandling of 2-amino-N,4-dimethylpentanamide hydrochloride requires caution due to its potential to cause skin and eye irritation. Proper protective equipment should be used when handling this compound . Chemical Reactions
Potential Applications
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 118835-21-5 | ||||||||||||||||||
Product Name | 2-amino-N,4-dimethylpentanamide hydrochloride | ||||||||||||||||||
Molecular Formula | C7H17ClN2O | ||||||||||||||||||
Molecular Weight | 180.67 g/mol | ||||||||||||||||||
IUPAC Name | 2-amino-N,4-dimethylpentanamide;hydrochloride | ||||||||||||||||||
Standard InChI | InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H | ||||||||||||||||||
Standard InChIKey | RRZJUBLBYSGTOZ-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CC(C)CC(C(=O)NC)N.Cl | ||||||||||||||||||
Canonical SMILES | CC(C)CC(C(=O)NC)N.Cl | ||||||||||||||||||
PubChem Compound | 22906745 | ||||||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume